Glyceryl 1,3-isodistearate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

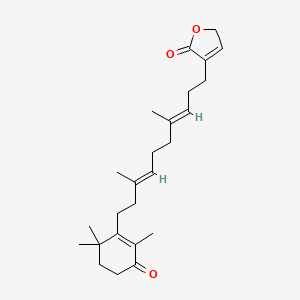

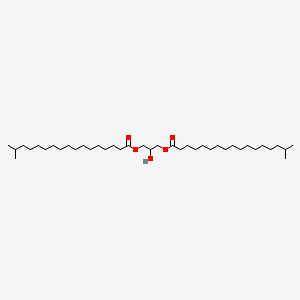

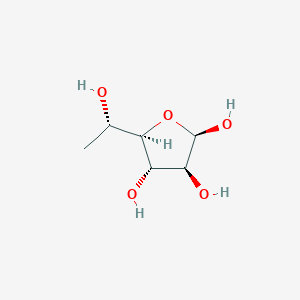

El Gliceril 1,3-isodistearato es un compuesto químico con la fórmula molecular C39H76O5 . Es un tipo de glicérido, específicamente un diéster de glicerol y ácido isosteárico. Este compuesto es conocido por su uso en diversas aplicaciones industriales y cosméticas debido a sus propiedades emolientes y estabilizantes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Gliceril 1,3-isodistearato se sintetiza mediante la esterificación de glicerol con ácido isosteárico. La reacción normalmente implica calentar glicerol y ácido isosteárico en presencia de un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, para facilitar el proceso de esterificación. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis de los enlaces éster .

Métodos de Producción Industrial

En entornos industriales, la producción de Gliceril 1,3-isodistearato implica procesos de esterificación a gran escala. Los reactivos se mezclan en grandes reactores y la reacción se lleva a cabo a temperaturas elevadas (típicamente alrededor de 200-250 °C) bajo presión reducida para impulsar la reacción hasta su finalización. El producto se purifica posteriormente mediante destilación u otras técnicas de separación para eliminar cualquier material de partida sin reaccionar y subproductos .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Gliceril 1,3-isodistearato experimenta principalmente reacciones de hidrólisis y transesterificación. La hidrólisis implica la ruptura de los enlaces éster en presencia de agua, produciendo glicerol y ácido isosteárico. La transesterificación implica el intercambio de los grupos éster con otros alcoholes o ácidos, formando nuevos compuestos éster .

Reactivos y Condiciones Comunes

Hidrólisis: Agua, catalizadores ácidos o básicos (por ejemplo, ácido clorhídrico, hidróxido de sodio)

Transesterificación: Alcoholes (por ejemplo, metanol, etanol), catalizadores (por ejemplo, metóxido de sodio, ácido sulfúrico)

Principales Productos Formados

Hidrólisis: Glicerol y ácido isosteárico

Transesterificación: Nuevos compuestos éster dependiendo del alcohol o ácido utilizado

Aplicaciones Científicas De Investigación

El Gliceril 1,3-isodistearato tiene una amplia gama de aplicaciones en la investigación científica y la industria:

Cosméticos: Se utiliza como emoliente, espesante y estabilizante en cremas, lociones y otros productos para el cuidado personal.

Farmacéuticos: Actúa como excipiente en las formulaciones farmacéuticas para mejorar la estabilidad y la liberación de los ingredientes activos.

Industria alimentaria: Se utiliza como emulsionante en diversos productos alimenticios para mejorar la textura y la vida útil.

Investigación biomédica: Se investiga por sus posibles propiedades antiinflamatorias y su papel en los sistemas de administración de fármacos.

Mecanismo De Acción

El mecanismo de acción del Gliceril 1,3-isodistearato en sus diversas aplicaciones se basa principalmente en su capacidad para formar emulsiones estables y sus propiedades emolientes. En los cosméticos, ayuda a mantener el equilibrio de humedad de la piel formando una barrera protectora. En los productos farmacéuticos, mejora la biodisponibilidad de los ingredientes activos mejorando su solubilidad y estabilidad .

Comparación Con Compuestos Similares

Compuestos Similares

- Gliceril 1,3-distearato

- Monostearato de glicerilo

- Triestearato de glicerilo

Singularidad

El Gliceril 1,3-isodistearato es único debido a sus cadenas de ácidos grasos ramificados, que proporcionan propiedades físicas y químicas distintas en comparación con los ésteres de ácidos grasos lineales. Esta ramificación da como resultado un punto de fusión más bajo y una mejor capacidad de extensión, lo que lo hace particularmente útil en formulaciones cosméticas .

Propiedades

Número CAS |

607379-74-8 |

|---|---|

Fórmula molecular |

C39H76O5 |

Peso molecular |

625.0 g/mol |

Nombre IUPAC |

[2-hydroxy-3-(16-methylheptadecanoyloxy)propyl] 16-methylheptadecanoate |

InChI |

InChI=1S/C39H76O5/c1-35(2)29-25-21-17-13-9-5-7-11-15-19-23-27-31-38(41)43-33-37(40)34-44-39(42)32-28-24-20-16-12-8-6-10-14-18-22-26-30-36(3)4/h35-37,40H,5-34H2,1-4H3 |

Clave InChI |

QUZMUKPGGYYUON-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)O |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

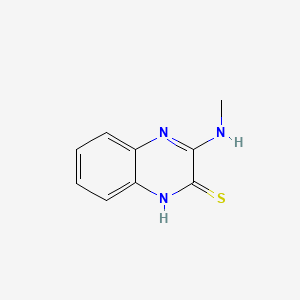

![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)